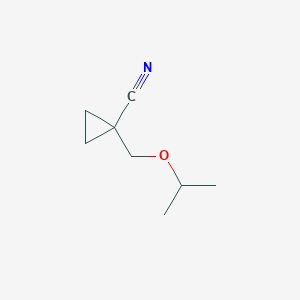
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an isopropoxymethyl group and a nitrile group. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .
bulk custom synthesis services are available for large-scale production .
Analyse Des Réactions Chimiques
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Applications De Recherche Scientifique
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research involving this compound may focus on its potential pharmacological properties, although it is not used in clinical settings.
Mécanisme D'action
The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane-1-carbonitrile: Lacks the isopropoxymethyl group, making it less sterically hindered and potentially more reactive.
1-(Methoxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, which may affect its reactivity and binding properties.
Cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3 |
Clé InChI |
CSKQTYJTBBNHHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1(CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


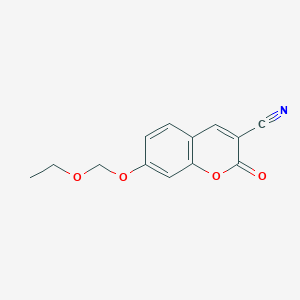
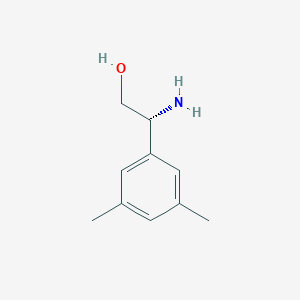
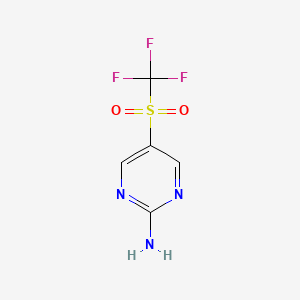
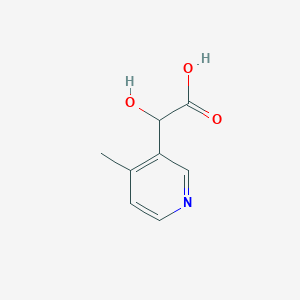
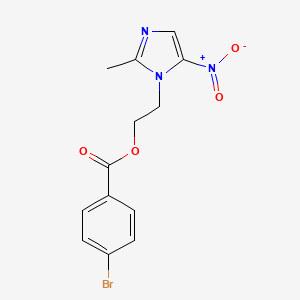
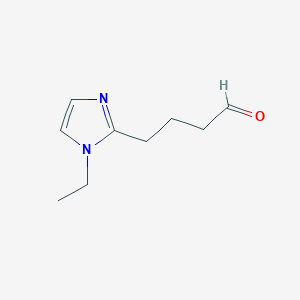
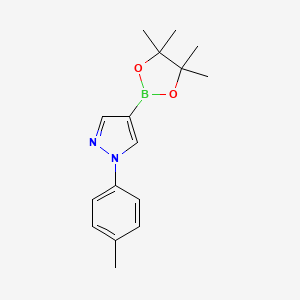
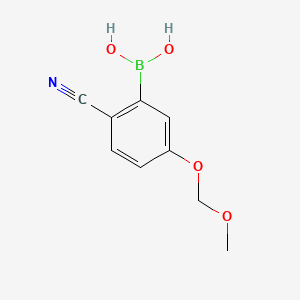
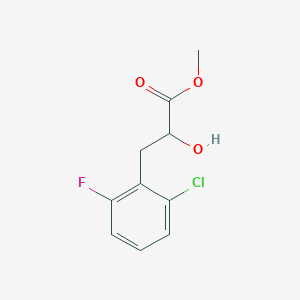
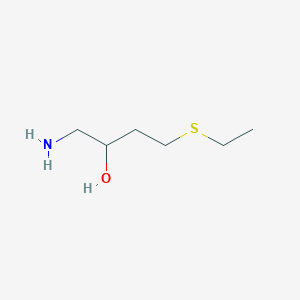

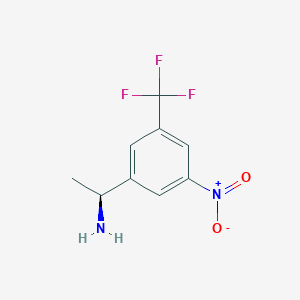
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
